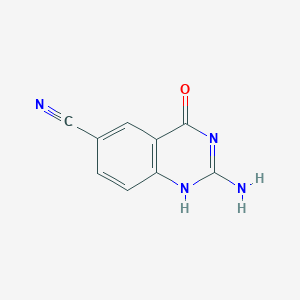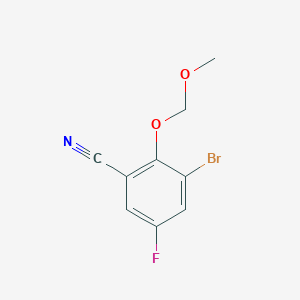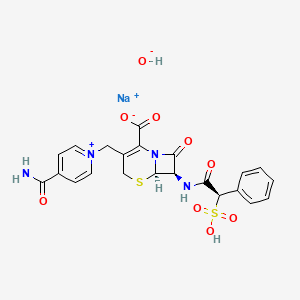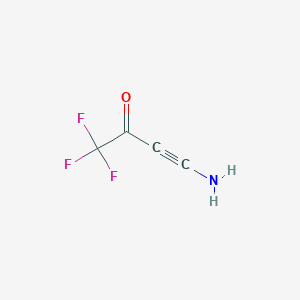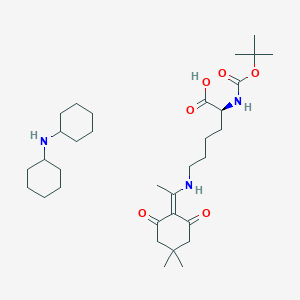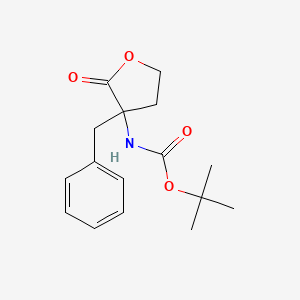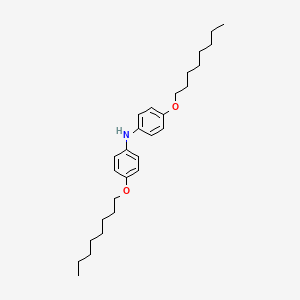
4,4',4''-Tris(bromomethyl)-2,2':6',2''-terpyridine
Übersicht
Beschreibung
4,4',4''-Tris(bromomethyl)-2,2':6',2''-terpyridine is a useful research compound. Its molecular formula is C18H14Br3N3 and its molecular weight is 512.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-Tris(bromomethyl)-2,2':6',2''-terpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-Tris(bromomethyl)-2,2':6',2''-terpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Terpyridines : This compound is useful for synthesizing various functionalized terpyridines, which include polymerizable bis-terpyridyl metal-ion complexes and asymmetric bis-complexes (Andres, Hofmeier, Lohmeijer, & Schubert, 2003).
Applications in Photochemical Devices : Derivatives of this compound and their metal complexes have potential applications in photochemical molecular devices, photosensitized components, colorimetric and luminescence pH sensors, and supramolecular recognition (Dhar, 2014).
Use in Coordination Polymers and Metallomacrocyclic Complexes : It serves as an ideal linker for combination with metal nodes in coordination polymers and metallomacrocyclic complexes (Housecroft, 2014).
Developing Conducting Polymers : The synthesis of certain derivatives led to new conducting polymers suitable for electrode coating on complex metal ions (Zanardi et al., 2006).
Use in Materials Science, Biomedicine, and Catalysis : Terpyridines and their transition metal complexes are utilized in various fields including materials science, biomedicine, and organometallic catalysis (Winter, Newkome, & Schubert, 2011).
Luminescence Enhancement in Lanthanide Complexes : Trivalent lanthanide complexes with substituted terpyridines show a substantial increase in metal-centered luminescence (Murner, Chassat, Thummel, & Bünzli, 2000).
Polymerization Initiators : They can be used as initiators for living polymerization methods, leading to controlled molecular weights and narrow distributions (Heller & Schubert, 2002).
Colorimetric Sensors for Heavy Metals : Some terpyridine derivatives are used as colorimetric sensors for heavy metals, such as mercury (Li et al., 2007).
Photophysical Properties in Ruthenium Complexes : Heteroleptic Ruthenium(II) Bis(terpyridine) complexes exhibit enhanced photophysical properties for applications like hydrogen evolution (Rupp et al., 2019).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2,6-bis[4-(bromomethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br3N3/c19-9-12-1-3-22-15(5-12)17-7-14(11-21)8-18(24-17)16-6-13(10-20)2-4-23-16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWUBJQMFRERCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C2=CC(=CC(=N2)C3=NC=CC(=C3)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Tris(bromomethyl)-2,2':6',2''-terpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




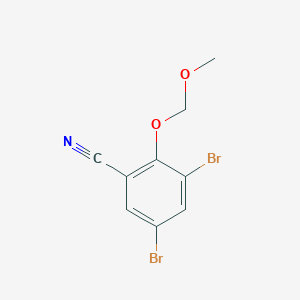

![1-[[4-[4-[[4-(N,4-dimethylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-methyl-N-(4-methylphenyl)quinolin-1-ium-4-amine;dibromide](/img/structure/B8132266.png)

